molecular formula C5H8N4O2 B15260540 Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B15260540
M. Wt: 156.14 g/mol
InChI Key: VYPOLPMCNPEJQC-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (CAS: 2091981-03-0) is a heterocyclic organic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol . Its structure comprises a 1,2,3-triazole ring substituted with an amino group at the 4-position and an acetoxy methyl ester group.

Applications include its use in inhibitors for enzymes like p97 AAA+ ATPase and p75 neurotrophin receptor, highlighting its role in drug discovery .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(4-aminotriazol-2-yl)acetate

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-7-2-4(6)8-9/h2H,3H2,1H3,(H2,6,8)

InChI Key

VYPOLPMCNPEJQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of methyl bromoacetate with 4-amino-1,2,3-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as copper(I) iodide can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis . The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets .

Comparison with Similar Compounds

tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

  • Molecular Formula : C₈H₁₄N₄O₂
  • Molecular Weight : 198.22 g/mol
  • Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 143.4 Ų) suggest distinct mass spectrometry profiles compared to the methyl analog . Used in high-cost research applications, with prices ranging from $626 (50 mg) to $6,576 (5 g) .

Ethyl 2-(5-aryl-2H-1,2,3-triazol-4-yl)acetates

  • Examples : Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate (2b), Ethyl 2-[5-(furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate (2p) .
  • Key Features :
    • Substitution with aryl or heteroaryl groups (e.g., naphthyl, furyl) introduces π-π stacking interactions, influencing solubility and crystallinity.
    • Hydroxy and ester groups enable further functionalization, making these compounds versatile intermediates in multi-step syntheses .

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₆H₇N₃O₂S
  • Key Features :
    • Replaces the triazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity.
    • Exhibits intermolecular N–H⋯O/N interactions in its crystal structure, enhancing stability compared to triazole analogs .
    • Used in cephalosporin antibiotic synthesis, indicating divergent biological applications compared to triazole derivatives .

Methyl 2-(4-(fluorophenyl)-2H-1,2,3-triazol-2-yl)acetates

  • Example : Methyl 2-(4-(2,5-difluoro-4-hydroxyphenyl)-2H-1,2,3-triazol-2-yl)acetate (1-122) .
  • Key Features :
    • Fluorine substituents enhance metabolic stability and bioavailability, critical for pharmaceutical candidates.
    • Synthesized via hydrogenation and palladium-catalyzed reactions, reflecting specialized synthetic routes compared to simpler triazole esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Features References
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate C₅H₈N₄O₂ 156.14 Methyl ester, 4-amino-triazole Drug discovery intermediates
tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate C₈H₁₄N₄O₂ 198.22 tert-Butyl ester High-cost research chemicals
Ethyl 2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate C₁₃H₁₅N₃O₃ 261.28 Ethyl ester, 4-methylphenyl Multi-step synthesis intermediates
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₆H₇N₃O₂S 185.20 Thiazole ring, methyl ester Antibiotic precursors
Methyl 2-(4-(2,5-difluorophenyl)-2H-1,2,3-triazol-2-yl)acetate C₁₁H₁₀F₂N₃O₂ 269.21 Difluorophenyl, methyl ester Enzyme inhibitors

Research Findings and Trends

  • Structural Stability : Triazole esters with bulky groups (e.g., tert-butyl) exhibit enhanced stability, whereas methyl/ethyl analogs are more reactive in hydrolysis or functionalization reactions .
  • Biological Activity : Fluorinated triazole derivatives demonstrate superior pharmacokinetic profiles, making them candidates for therapeutic agents , while thiazole analogs are prioritized for antibiotic development .
  • Synthetic Flexibility : Ethyl esters with hydroxy groups (e.g., 2b, 2p) serve as versatile intermediates for further derivatization, leveraging click chemistry or alkoxylation .

Biological Activity

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a triazole ring with an amino group at the 4-position and a methyl ester group. This specific arrangement contributes to its biological properties, particularly in antimicrobial and anticancer activities.

Property Details
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS Number 2091981-03-0

Antimicrobial Properties

Compounds containing the triazole moiety are well-documented for their antimicrobial activities . This compound has shown significant efficacy against various microbial strains. Research indicates that triazole derivatives can inhibit enzymes such as carbonic anhydrase, which is essential for microbial survival.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent . The presence of the amino group enhances interaction with biological targets involved in cancer progression. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis .
  • Apoptotic Mechanisms : In vitro studies reveal that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Study on Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to:

  • Increased apoptosis markers (e.g., cytochrome c release)
  • Cell cycle arrest at the S phase
    These findings suggest a promising mechanism for its use in cancer therapy .

Comparative Analysis with Other Triazole Derivatives

To understand the unique biological profile of this compound, it can be compared with other triazole compounds:

Compound Name Structure Characteristics Unique Features
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetateContains a nitro group instead of an amino groupDifferent reactivity profile due to nitro substitution
1H-Triazole derivativesVariations in nitrogen arrangement within the ringDifferent biological activities based on substitution
4-Amino-5-substituted 1,2,4-triazolesSimilar amino group but different substitutions on the ringEnhanced biological activity against specific targets

The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting enzymes critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Through modulation of apoptotic pathways leading to increased cell death in cancerous cells.
  • Cell Cycle Regulation : Affecting the progression of the cell cycle in tumor cells.

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